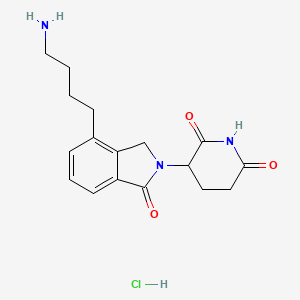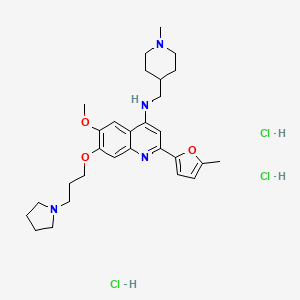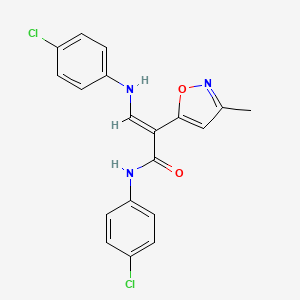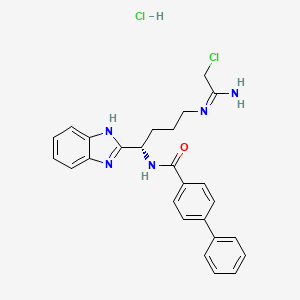
BB-Cl-Amidine (hydrochloride)
Vue d'ensemble
Description
BB-Cl-Amidine (chlorhydrate) est un composé chimique connu pour son rôle d'inhibiteur des enzymes peptidylarginine déiminase (PAD) . Ces enzymes sont impliquées dans la modification post-traductionnelle des protéines, convertissant les résidus arginine en citrulline de manière dépendante du calcium .
Méthodes De Préparation
BB-Cl-Amidine (chlorhydrate) peut être synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupe benzimidazole et d'un groupe biphényle . La voie de synthèse implique généralement les étapes suivantes :
Formation du squelette benzimidazole : Cette étape implique la réaction de l'o-phénylènediamine avec un dérivé d'acide carboxylique approprié pour former le cycle benzimidazole.
Incorporation du groupe biphényle : L'intermédiaire benzimidazole est ensuite mis à réagir avec un dérivé de biphényle pour introduire le groupe biphényle.
Formation du groupe amidine :
Analyse Des Réactions Chimiques
BB-Cl-Amidine (chlorhydrate) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir BB-Cl-Amidine (chlorhydrate) en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la Recherche Scientifique
BB-Cl-Amidine (chlorhydrate) a un large éventail d'applications de recherche scientifique :
Épigénétique : Le composé est utilisé pour étudier la régulation épigénétique de l'expression des gènes par la modification des protéines histones.
Mécanisme d'Action
BB-Cl-Amidine (chlorhydrate) exerce ses effets en inhibant l'activité des enzymes PAD . En inhibant les enzymes PAD, BB-Cl-Amidine (chlorhydrate) empêche la citrullination des protéines, modulant ainsi divers processus cellulaires, notamment la régulation des gènes, la modification des protéines et les réponses immunitaires . Les cibles moléculaires de BB-Cl-Amidine (chlorhydrate) comprennent PAD2 et PAD4, qui sont impliquées dans la régulation des réponses immunitaires et inflammatoires .
Applications De Recherche Scientifique
BB-Cl-Amidine (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
BB-Cl-Amidine (hydrochloride) exerts its effects by inhibiting the activity of PAD enzymes . By inhibiting PAD enzymes, BB-Cl-Amidine (hydrochloride) prevents the citrullination of proteins, thereby modulating various cellular processes, including gene regulation, protein modification, and immune responses . The molecular targets of BB-Cl-Amidine (hydrochloride) include PAD2 and PAD4, which are involved in the regulation of immune and inflammatory responses .
Comparaison Avec Des Composés Similaires
BB-Cl-Amidine (chlorhydrate) est unique parmi les inhibiteurs de PAD en raison de sa structure spécifique et de son mécanisme d'action . Des composés similaires comprennent :
Propriétés
IUPAC Name |
N-[(1S)-4-[(1-amino-2-chloroethylidene)amino]-1-(1H-benzimidazol-2-yl)butyl]-4-phenylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN5O.ClH/c27-17-24(28)29-16-6-11-23(25-30-21-9-4-5-10-22(21)31-25)32-26(33)20-14-12-19(13-15-20)18-7-2-1-3-8-18;/h1-5,7-10,12-15,23H,6,11,16-17H2,(H2,28,29)(H,30,31)(H,32,33);1H/t23-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVHRPHXTLAIRI-BQAIUKQQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N[C@@H](CCCN=C(CCl)N)C3=NC4=CC=CC=C4N3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


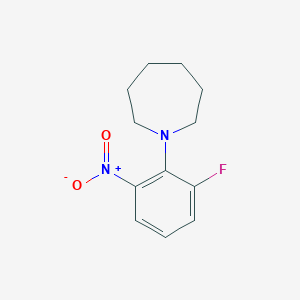
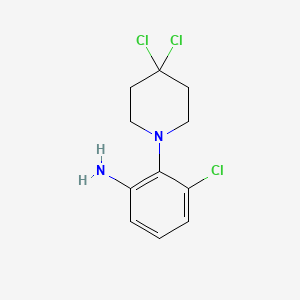
![Methyl 6-(((benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B8085254.png)
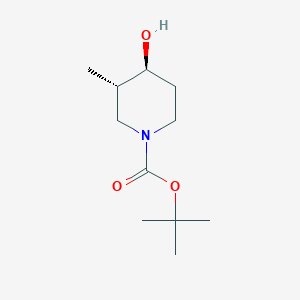
![2,4-Dioxo-2,3,4,5-tetrahydro-1h-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B8085276.png)
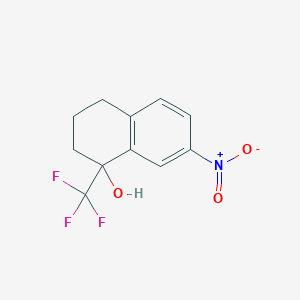
![(NZ)-N-[(2Z)-1,2-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-hydroxyiminoethylidene]hydroxylamine](/img/structure/B8085289.png)
![[2-(Trifluoromethyl)-1,2,4-triazol-3-yl]hydrazine](/img/structure/B8085296.png)
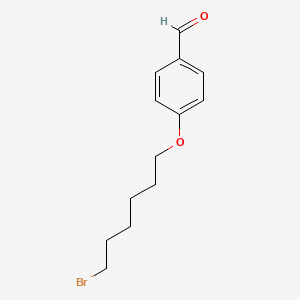
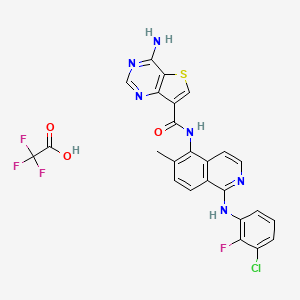
![6-[4-[3-(3,5-difluorophenyl)-3,4-dihydropyrazole-2-carbonyl]piperidin-1-yl]pyrimidine-4-carbonitrile](/img/structure/B8085333.png)
